molecular formula C17H18FN3O4S B5912796 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(phenylsulfonyl)piperazine

1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(phenylsulfonyl)piperazine

Cat. No. B5912796
M. Wt: 379.4 g/mol
InChI Key: RHHYEMZKZPTFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(phenylsulfonyl)piperazine, commonly known as FNPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of FNPP involves its inhibition of PDE5, which leads to an increase in cGMP levels in cells. This, in turn, leads to relaxation of smooth muscle cells and vasodilation, which can improve blood flow and reduce hypertension. FNPP has also been found to exhibit some degree of selectivity for PDE5 over other PDE isoforms, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
In addition to its effects on PDE5, FNPP has been found to exhibit a range of other biochemical and physiological effects. These include inhibition of platelet aggregation, modulation of calcium signaling pathways, and induction of apoptosis in cancer cells. These effects make FNPP a promising candidate for further investigation in a range of scientific research areas.

Advantages and Limitations for Lab Experiments

One advantage of using FNPP in lab experiments is its relatively simple synthesis method, which can be carried out using commonly available reagents. However, one limitation is that its effects on different cell types and physiological systems may vary, making it important to carefully design experiments to control for these variables.

Future Directions

There are many potential future directions for research on FNPP. One area of interest is its potential applications in the treatment of cancer, due to its ability to induce apoptosis in cancer cells. Other areas of potential investigation include its effects on calcium signaling pathways and its potential for use as a diagnostic or therapeutic agent in conditions such as pulmonary hypertension. Further research is needed to fully understand the biochemical and physiological effects of FNPP and its potential applications in scientific research.

Synthesis Methods

The synthesis of FNPP involves the reaction of 2-fluoro-5-methyl-4-nitroaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a reductive amination process using piperazine and a reducing agent such as sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

FNPP has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. This makes FNPP a potential candidate for the treatment of conditions such as erectile dysfunction and pulmonary hypertension.

properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-13-11-17(15(18)12-16(13)21(22)23)19-7-9-20(10-8-19)26(24,25)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHYEMZKZPTFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

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